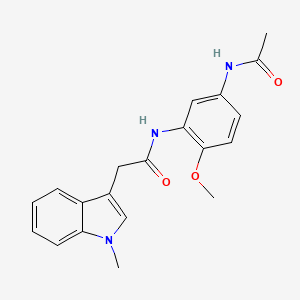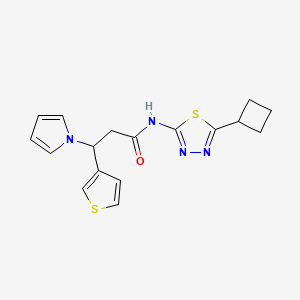
N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an indole ring, a methoxy group, and an acetamido group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide and a base.
Acetamido Group Formation: The acetamido group can be formed by acetylation of an amine group using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the indole derivative with the acetamido-methoxyphenyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe or ligand in biochemical assays.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The indole ring is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-acetamido-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.
N-(5-acetamido-2-hydroxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Has a hydroxy group instead of a methoxy group.
N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-2-yl)acetamide: The indole ring is substituted at a different position.
Uniqueness
The uniqueness of “N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxy and acetamido groups, along with the indole ring, provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-13(24)21-15-8-9-19(26-3)17(11-15)22-20(25)10-14-12-23(2)18-7-5-4-6-16(14)18/h4-9,11-12H,10H2,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
CFAANNCHYPFJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-({[(2E)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B10995782.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10995783.png)
![methyl 5-methyl-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10995790.png)
![N-(1,3-benzothiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10995799.png)
![3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10995804.png)
![5-{[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]amino}-2-fluoro-N,N-dimethylbenzamide](/img/structure/B10995808.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B10995811.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10995826.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10995830.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10995837.png)

![methyl 4-{[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]amino}benzoate](/img/structure/B10995845.png)
![N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10995846.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10995856.png)
